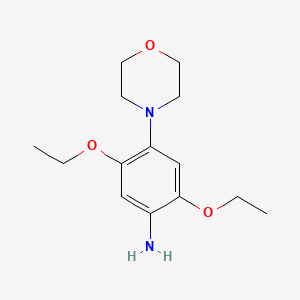

2,5-Diethoxy-4-morpholinoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-diethoxy-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15/h9-10H,3-8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCBPJKVWMBNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)OCC)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068693 | |

| Record name | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51963-82-7 | |

| Record name | 2,5-Diethoxy-4-(4-morpholinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51963-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethoxy-4-morpholinoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051963827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51963-82-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethoxy-4-morpholinoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIETHOXY-4-MORPHOLINOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17XV7GP1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2,5-Diethoxy-4-morpholinoaniline

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2,5-Diethoxy-4-morpholinoaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is an aromatic amine derivative incorporating a morpholine moiety and two ethoxy groups on the aniline core. This substitution pattern suggests potential applications in medicinal chemistry, as the morpholine ring is a common feature in many biologically active compounds, often improving pharmacokinetic properties. The diethoxy substitution can influence the electronic and lipophilic character of the molecule. This guide outlines a plausible synthetic route and expected analytical characteristics of this compound.

Proposed Synthesis

The proposed synthesis of this compound is a two-step process commencing with the nitration of 1-bromo-2,5-diethoxybenzene to yield the key intermediate, 1-bromo-2,5-diethoxy-4-nitrobenzene. This is followed by a nucleophilic aromatic substitution of the bromine atom with morpholine, and a subsequent reduction of the nitro group to the desired aniline.

Logical Flow of Synthesis

A Technical Guide to the Physicochemical Properties of 2,5-Diethoxy-4-morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 2,5-Diethoxy-4-morpholinoaniline, a substituted aniline derivative. The information is compiled for use in research, chemical synthesis, and drug development contexts where understanding a compound's physical and chemical characteristics is paramount for predicting its behavior, designing experiments, and ensuring safe handling.

Compound Identity

This compound is an organic compound featuring a core aniline ring substituted with two ethoxy groups and a morpholine moiety.

-

IUPAC Name: 2,5-diethoxy-4-morpholin-4-yl-aniline[1]

-

Synonyms: 2,5-Diethoxy-4-(4-morpholinyl)benzenamine, N-(4-Amino-2,5-diethoxyphenyl)morpholine, NSC 151969[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that this data is primarily sourced from chemical suppliers and may represent a combination of experimental and calculated values.

| Property | Value | Unit | Data Type |

| Molecular Weight | 266.336 | g/mol | Calculated[2] |

| Appearance | Light-gray to beige crystalline powder | - | Experimental[2] |

| Melting Point | 83 - 86 | °C | Experimental[2] |

| Boiling Point | 466 | °C | Experimental[2] |

| Density | 1.128 | g/cm³ | Experimental[2] |

| Flash Point | 235.6 | °C | Experimental[2] |

| Refractive Index | 1.547 | - | Experimental[2] |

| Polar Surface Area (PSA) | 56.95 | Ų | Calculated[2] |

| Octanol-Water Partition Coefficient (XLogP3) | 2.549 | - | Calculated[2] |

General Experimental Protocols

3.1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of the crystalline powder is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. The melting point is reported as this range.

-

3.2. Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

-

Objective: To measure the compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, analytical balance, pH meter.

-

Procedure:

-

A solution of the compound is prepared in n-octanol (pre-saturated with water).

-

An equal volume of water (pre-saturated with n-octanol) is added to a separatory funnel.

-

A known amount of the compound's n-octanol solution is added to the funnel.

-

The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases, followed by a period of rest to allow the layers to separate completely.

-

The concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

3.3. Aqueous Solubility Determination (Shake-Flask Method)

-

Objective: To determine the maximum concentration of the compound that can dissolve in water at a specific temperature.

-

Apparatus: Vials with screw caps, orbital shaker with temperature control, centrifuge, analytical instrumentation (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the solid compound is added to a vial containing a known volume of purified water or a relevant buffer solution.

-

The vial is sealed and placed in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is centrifuged or filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method like HPLC-UV.

-

The experiment is performed in triplicate to ensure reproducibility.

-

Workflow for Physicochemical Characterization

As no specific biological signaling pathways involving this compound have been documented, the following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity such as this one.

References

2,5-Diethoxy-4-morpholinoaniline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available information on 2,5-Diethoxy-4-morpholinoaniline, a substituted aniline derivative. This document compiles its chemical identity, physicochemical properties, and molecular structure. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identification and Properties

This compound is classified as a substituted aromatic amine. Its core structure consists of an aniline ring substituted with two ethoxy groups and a morpholine moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51963-82-7 | [1][2] |

| Molecular Formula | C₁₄H₂₂N₂O₃ | [1][2] |

| Molecular Weight | 266.34 g/mol | [1] |

| IUPAC Name | 2,5-diethoxy-4-morpholin-4-yl-aniline | [2] |

| Synonyms | Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)-; 2,5-Diethoxy-4-(4-morpholinyl)benzenamine; 2,5-Diethoxy-4-morpholin-4-ylphenylamine; NSC 151969 | [1][2] |

| Appearance | Light-gray to beige crystalline powder | [1] |

| Melting Point | 83-86 °C | [1] |

| Boiling Point | 466 °C | [1] |

| Density | 1.128 g/cm³ | [1] |

| Flash Point | 235.6 °C | [1] |

| Refractive Index | 1.547 | [1] |

| Polar Surface Area (PSA) | 56.95 Ų | [1] |

| LogP (XLogP3) | 2.55 | [1] |

Molecular Structure

The molecular structure of this compound is characterized by a central benzene ring. An amino group at position 1 defines it as an aniline. Two ethoxy groups are located at positions 2 and 5, and a morpholine ring is attached at position 4.

Caption: Molecular Structure of this compound.

Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis of this compound. While general methods for the synthesis of morpholine and aniline derivatives are known, protocols tailored to this specific molecule are not publicly available at this time. Such syntheses often involve nucleophilic aromatic substitution reactions followed by reduction of a nitro group, but specific reagents, reaction conditions, and purification methods for this compound have not been described in the reviewed literature.

Biological Activity and Signaling Pathways

There is currently no available information in peer-reviewed scientific literature or public databases regarding the biological activity, pharmacological properties, or mechanism of action of this compound. Studies on structurally related compounds, such as other dimethoxyaniline or morpholine derivatives, have explored a range of biological effects, including potential anticancer and central nervous system activities. However, these findings cannot be directly extrapolated to this compound without specific experimental data. Consequently, no signaling pathways or experimental workflows involving this compound can be depicted.

Conclusion

This compound is a well-characterized chemical entity with defined physicochemical properties. However, there is a significant lack of publicly available information regarding its synthesis, biological activity, and potential applications in research and drug development. Further investigation is required to elucidate its pharmacological profile and potential therapeutic relevance. This guide serves as a summary of the currently accessible data and highlights the need for future research into this compound.

References

potential biological activity of 2,5-Diethoxy-4-morpholinoaniline

An In-depth Technical Guide on the Potential Biological Activity of 2,5-Diethoxy-4-morpholinoaniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical guide to the potential biological activities of the chemical compound this compound. Due to the absence of published literature on its specific biological effects, this guide focuses on inferred potential activities based on the well-documented pharmacology of structurally analogous compounds. The primary hypothesized activities are anticancer and serotonergic effects. This guide furnishes detailed experimental protocols for the initial in vitro evaluation of these potential activities, including cytotoxicity assays and receptor binding studies. Furthermore, it presents structured data from related compounds to support the rationale for these investigations and includes mandatory visualizations of experimental workflows and relevant signaling pathways to aid in conceptualizing a research strategy.

Introduction and Rationale

This compound is a substituted aniline derivative. While its specific biological profile is uncharacterized, its core structure contains moieties that are prevalent in molecules with established pharmacological activities. The presence of a 4-morpholinoaniline group is noted in various compounds investigated for anticancer properties. For instance, novel 3-fluoro-4-morpholinoaniline derivatives have demonstrated significant anti-proliferative effects against breast cancer cell lines[1]. Additionally, derivatives of 2-morpholino-4-anilinoquinoline have shown antitumor activity[2].

Concurrently, the 2,5-dialkoxy-substituted phenylamine scaffold is a classic pharmacophore for agonists of the serotonin 5-HT₂ family of receptors, particularly the 5-HT₂ₐ subtype, which are often associated with psychoactive properties[3][4][5]. The structural similarity of this compound to these serotonergic agents suggests a potential interaction with serotonin receptors.

Based on this structural analysis, this guide outlines a foundational research plan to probe the potential anticancer and serotonergic activities of this compound.

Data Presentation: Biological Activity of Structurally Related Compounds

To establish a basis for experimental investigation, the following tables summarize quantitative data from publicly available studies on compounds structurally related to this compound.

Table 1: Anticancer Activity of Related Morpholinoaniline Derivatives

| Compound Class | Target Cell Line | Assay Type | Measured Endpoint | Reported IC₅₀ Value |

|---|---|---|---|---|

| 3-fluoro-4-morpholinoaniline derivatives | MCF-7 (Breast Cancer) | MTT Assay | Cytotoxicity | 1.811 µM (for compound NAM-5)[1] |

| MDA-MB-231 (Breast Cancer) | MTT Assay | Cytotoxicity | 2.143 µM (for compound NAM-5)[1] | |

| 2-morpholino-4-anilinoquinoline derivatives | HepG2 (Liver Cancer) | MTT Assay | Cytotoxicity | 8.50 µM (for compound 3d)[2] |

| 4-morpholino-2-phenylquinazolines | A375 (Melanoma) | Proliferation Assay | Inhibition | 0.58 µM (for compound 15e)[6] |

Table 2: Serotonin Receptor Affinity of Related 2,5-Dialkoxy-Substituted Phenylamines

| Compound Class | Target Receptor | Assay Type | Measured Endpoint | Reported Kᵢ or EC₅₀ Value |

|---|---|---|---|---|

| 4-Aryl-substituted 2,5-dimethoxyphenethylamines | 5-HT₂ₐ | Radioligand Binding | Affinity (Kᵢ) | 32 nM (for compound 5i)[7][8] |

| 4-Alkoxy-substituted 2,5-dimethoxyphenethylamines | 5-HT₂ₐ | Radioligand Binding | Affinity (Kᵢ) | 8–1000 nM[9] |

| 5-HT₂ₐ | Functional Assay | Agonist Potency (EC₅₀) | 16–2600 nM[9] |

| 2,5-Dimethoxyphenylpiperidines | 5-HT₂ₐ | Functional Assay | Agonist Potency (EC₅₀) | 20-fold decrease in potency after 5-MeO group removal[10] |

Detailed Experimental Protocols

The following protocols provide standardized methodologies for the initial assessment of the hypothesized biological activities.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to measure the effect of this compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of living cells[11][12][13].

Methodology:

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media.

-

Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.

-

-

Compound Application:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to obtain a range of final concentrations.

-

Replace the medium in the wells with the medium containing the test compound. Include vehicle-only controls.

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Incubation and Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2–4 hours.

-

Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value.

-

Protocol for Serotonin 5-HT₂ₐ Receptor Binding Assay

This protocol assesses the affinity of the test compound for the human 5-HT₂ₐ receptor.

Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to the 5-HT₂ₐ receptor. The degree of displacement of the radioligand is indicative of the test compound's binding affinity.

Methodology:

-

Preparation of Reagents:

-

Prepare a membrane suspension from cells recombinantly expressing the human 5-HT₂ₐ receptor.

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), the radioligand, and a range of concentrations of the test compound.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kₐ), and the test compound.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding versus the log of the competitor concentration to determine the IC₅₀.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a conceptual workflow for anticancer screening and a key signaling pathway relevant to the hypothesized serotonergic activity.

Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

References

- 1. library.ncl.res.in [library.ncl.res.in]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-aryl-substituted 2,5-dimethoxyphenethylamines: synthesis and serotonin 5-HT(2A) receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. clyte.tech [clyte.tech]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

2,5-Diethoxy-4-morpholinoaniline as a potential serotonin receptor ligand

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental data on the binding affinity and functional activity of 2,5-Diethoxy-4-morpholinoaniline at serotonin receptors. This guide, therefore, extrapolates its potential pharmacological profile based on the well-established structure-activity relationships of structurally analogous 2,5-dialkoxy-substituted phenethylamines and amphetamines. The experimental protocols provided are standard methodologies that would be employed to characterize such a compound.

Introduction

Substituted phenethylamines are a well-established class of compounds known to interact with monoamine receptors, with a particular emphasis on serotonin (5-HT) receptors. The 2,5-dialkoxy substitution pattern on the phenyl ring is a key pharmacophore for potent agonism, particularly at the 5-HT2A and 5-HT2C receptor subtypes.[1][2][3] this compound, with its core 2,5-diethoxy-aniline structure, presents an intriguing candidate for investigation as a selective serotonin receptor ligand. The introduction of a morpholino group at the 4-position introduces a bulky, polar substituent that could significantly influence its pharmacological profile, potentially altering its affinity, efficacy, and selectivity across the diverse family of serotonin receptors. This document provides a comprehensive overview of the hypothesized pharmacological properties of this compound, detailed experimental protocols for its characterization, and visual representations of its potential signaling pathways and experimental workflows.

Hypothesized Pharmacological Profile

Based on the structure-activity relationships of related 2,5-dimethoxyphenethylamines and amphetamines, it is hypothesized that this compound will exhibit affinity for serotonin receptors, primarily the 5-HT2 family.

Table 1: Hypothesized Serotonin Receptor Binding Affinities (Ki) for this compound

| Receptor Subtype | Hypothesized Kᵢ (nM) | Rationale |

| 5-HT2A | 10 - 500 | The 2,5-dialkoxy motif is a strong determinant for 5-HT2A affinity.[1][2][4] The bulky morpholino group may decrease affinity compared to smaller 4-substituents. |

| 5-HT2C | 50 - 1000 | Many 2,5-dimethoxy analogs show comparable or slightly lower affinity for 5-HT2C versus 5-HT2A.[1][2][4] |

| 5-HT1A | > 1000 | 2,5-disubstituted phenethylamines generally exhibit low affinity for the 5-HT1A receptor.[4] |

| 5-HT2B | 100 - 2000 | Affinity at this receptor is variable among analogs and will require experimental determination.[5] |

Table 2: Hypothesized Functional Activity (EC₅₀ and Eₘₐₓ) for this compound

| Receptor Subtype | Hypothesized Activity | Hypothesized EC₅₀ (nM) | Hypothesized Eₘₐₓ (%) | Rationale |

| 5-HT2A | Partial to Full Agonist | 50 - 1500 | 40 - 100 | The nature of the 4-substituent can modulate efficacy. A bulky group may lead to partial agonism.[4] |

| 5-HT2C | Partial Agonist | 100 - 2500 | 20 - 80 | Efficacy at 5-HT2C is often lower than at 5-HT2A for this class of compounds.[1] |

Experimental Protocols

The following are detailed methodologies for the synthesis and pharmacological characterization of this compound.

Synthesis of this compound

A potential synthetic route to this compound could involve the following steps:

-

Nitration of 1,4-diethoxybenzene: 1,4-diethoxybenzene can be nitrated using a mixture of nitric acid and sulfuric acid to yield 1,4-diethoxy-2-nitrobenzene.

-

Nucleophilic Aromatic Substitution: The resulting nitro compound can undergo nucleophilic aromatic substitution with morpholine in the presence of a suitable base to introduce the morpholino group at the 4-position, yielding 4-(2,5-diethoxy-4-nitrophenyl)morpholine.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine, for example, using a reducing agent like tin(II) chloride or through catalytic hydrogenation, to yield the final product, this compound.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Kᵢ) of the compound for various serotonin receptor subtypes.

-

Membrane Preparation: Clonal cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

-

Assay Conditions: The prepared membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) at a fixed concentration and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A/2C):

-

Cell Culture and Dye Loading: Cells expressing the target receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The test compound at various concentrations is added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The dose-response curve is plotted to determine the EC₅₀ and Eₘₐₓ values relative to a reference full agonist (e.g., serotonin).

Visualizations

Signaling Pathways

Caption: Hypothesized Gq-coupled signaling pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for characterizing a novel serotonin receptor ligand.

Conclusion

While direct experimental evidence is currently unavailable, the structural features of this compound strongly suggest its potential as a serotonin receptor ligand, likely with a preference for the 5-HT2 receptor family. The presence of the bulky morpholino group at the 4-position is a key structural modification that warrants further investigation to understand its impact on affinity, selectivity, and functional activity. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this and other novel psychoactive compounds. Such studies are essential to elucidate its therapeutic potential and to contribute to the broader understanding of the structure-activity relationships of serotonin receptor ligands.

References

- 1. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2,5-Diethoxy-4-morpholinoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic and analytical data for the compound 2,5-Diethoxy-4-morpholinoaniline. Due to the limited availability of direct experimental data in public databases and literature, this guide leverages established principles of spectroscopy and predictive models to offer a detailed characterization profile. It also includes generalized experimental protocols for acquiring such data and a logical workflow for the characterization of newly synthesized chemical entities.

Chemical Structure and Properties

-

IUPAC Name: 2,5-diethoxy-4-morpholin-4-ylaniline

-

CAS Number: 51963-82-7

-

Molecular Formula: C₁₄H₂₂N₂O₃

-

Molecular Weight: 266.34 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH (position 3 or 6) | 6.6 - 6.9 | s | 1H |

| Aromatic CH (position 3 or 6) | 6.5 - 6.8 | s | 1H |

| -NH₂ (Aniline) | 3.5 - 4.5 | br s | 2H |

| -OCH₂CH₃ (Ethoxy) | 3.9 - 4.1 | q | 4H |

| -NCH₂CH₂O- (Morpholine) | 3.7 - 3.9 | t | 4H |

| -NCH₂CH₂O- (Morpholine) | 2.9 - 3.1 | t | 4H |

| -OCH₂CH₃ (Ethoxy) | 1.3 - 1.5 | t | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-NH₂ | 140 - 145 |

| Aromatic C-O | 148 - 152 |

| Aromatic C-N (Morpholine) | 135 - 140 |

| Aromatic C-H | 100 - 115 |

| -OCH₂CH₃ (Ethoxy) | 64 - 66 |

| -NCH₂CH₂O- (Morpholine) | 67 - 69 |

| -NCH₂CH₂O- (Morpholine) | 51 - 53 |

| -OCH₂CH₃ (Ethoxy) | 14 - 16 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Aniline) | 3350 - 3450 | Medium (two bands for primary amine) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium to Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1340 | Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) | Strong |

| C-O-C Stretch (Morpholine Ether) | 1110 - 1130 | Strong |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion | Notes |

| 266 | [M]⁺ | Molecular ion peak. As the molecule contains two nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule. |

| 251 | [M - CH₃]⁺ | Loss of a methyl radical from an ethoxy group. |

| 237 | [M - C₂H₅]⁺ | Loss of an ethyl radical from an ethoxy group. |

| 221 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical. |

| 180 | [M - C₄H₈NO]⁺ | Cleavage of the morpholine ring. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

-

DEPT-135 and DEPT-90 experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition:

-

Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound like this compound.

This guide provides a foundational understanding of the expected analytical characteristics of this compound. It is intended to support researchers in the identification and characterization of this and structurally related molecules. Experimental verification of the predicted data is highly recommended.

solubility and stability of 2,5-Diethoxy-4-morpholinoaniline in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of the organic compound 2,5-Diethoxy-4-morpholinoaniline. While specific experimental data for this compound is not extensively available in public literature, this document outlines standard experimental protocols and data presentation frameworks based on established pharmaceutical and chemical research practices.

Introduction

This guide details the standard procedures for systematically evaluating the solubility and stability of this compound.

Solubility Profile

The solubility of a compound is a fundamental property that influences its bioavailability and processability. Due to its molecular structure, featuring both hydrophobic (ethoxy and phenyl groups) and polar (morpholino and amino groups) moieties, this compound is expected to exhibit varied solubility in different solvents. Generally, it is soluble in organic solvents like chloroform and ethyl acetate.[4]

Illustrative Solubility Data

The following table illustrates how quantitative solubility data for this compound would be presented. The values are hypothetical and serve as a template for reporting experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.0) | 25 | < 0.1 | Shake-Flask |

| Ethanol | 25 | 15.2 | Shake-Flask |

| Methanol | 25 | 25.8 | Shake-Flask |

| Acetonitrile | 25 | 5.7 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | > 100 | Shake-Flask |

| Chloroform | 25 | > 100 | Shake-Flask |

| Ethyl Acetate | 25 | 45.3 | Shake-Flask |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF, chloroform, ethyl acetate)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculate the solubility based on the concentration in the saturated solution and the dilution factor.

-

Visualization of Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[6][7]

Illustrative Stability Data (Forced Degradation)

The following table is an example of how to present the results of a forced degradation study on this compound. The data is hypothetical.

| Stress Condition | Duration | Assay of Parent (%) | Degradation (%) | No. of Degradants |

| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 85.2 | 14.8 | 2 |

| 0.1 M NaOH (Base Hydrolysis) | 24 hours | 92.5 | 7.5 | 1 |

| Water (Neutral Hydrolysis) | 24 hours | 99.1 | 0.9 | 0 |

| 3% H₂O₂ (Oxidation) | 24 hours | 78.9 | 21.1 | 3 |

| Heat (60°C) | 48 hours | 98.6 | 1.4 | 1 |

| Photostability (ICH Q1B) | 24 hours | 95.3 | 4.7 | 2 |

Experimental Protocol for Stability Studies (Forced Degradation)

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Mass spectrometer (LC-MS) for identification of degradation products

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 80°C) for a specified time.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 80°C) for a specified time.

-

Neutral Hydrolysis: Mix the stock solution with water and heat (e.g., at 80°C) for a specified time.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 60°C).

-

Photodegradation: Expose the compound (in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A PDA detector is useful for assessing peak purity.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining and the percentage of degradation.

-

Identify and characterize the major degradation products, potentially using LC-MS.

-

Visualization of Stability Study Workflow

Caption: Workflow for conducting forced degradation stability studies.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is limited, the outlined protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies represent industry-standard approaches. The successful application of these methods will yield crucial data for the development and handling of this compound in research and commercial settings. It is recommended that all analytical methods used for quantification are properly validated according to relevant guidelines to ensure the accuracy and reliability of the results.

References

- 1. vintagechrom.com [vintagechrom.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Morpholinoaniline | 2524-67-6 [chemicalbook.com]

- 5. japsonline.com [japsonline.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. ijpsr.com [ijpsr.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2,5-Diethoxy-4-morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological and mechanistic data for 2,5-Diethoxy-4-morpholinoaniline is not currently available in published scientific literature. This guide, therefore, presents a scientifically inferred mechanism of action based on the well-established pharmacology of structurally analogous phenethylamine derivatives. The proposed pathways and experimental designs are intended to serve as a foundational framework for future research into this specific molecule.

Executive Summary

This compound is a substituted phenethylamine derivative. While its precise biological activity remains uncharacterized, its structural similarity to a class of known psychoactive compounds, particularly the 2,5-dimethoxy-phenethylamines, strongly suggests a potential interaction with the serotonergic system. This document outlines a hypothesized mechanism of action centered on the serotonin 2A (5-HT2A) receptor, a key target for many psychedelic compounds. We present a logical framework for investigation, including detailed experimental protocols and data presentation formats, to facilitate the exploration of this novel compound's pharmacological profile.

Proposed Mechanism of Action: A Serotonergic Hypothesis

Based on the structure-activity relationships of related compounds, we hypothesize that this compound acts as an agonist at the serotonin 5-HT2A receptor. The phenethylamine scaffold with 2,5-alkoxy substituents is a classic pharmacophore for 5-HT2A receptor activation. The addition of a morpholino group at the 4-position likely modulates the compound's affinity, selectivity, and efficacy at this and other related receptors.

Activation of the 5-HT2A receptor, a Gq-coupled G protein-coupled receptor (GPCR), is known to initiate a downstream signaling cascade. This cascade is central to the pharmacological effects of many psychedelic compounds.

Proposed Signaling Pathway

The proposed signaling pathway following the binding of this compound to the 5-HT2A receptor is as follows:

-

Receptor Binding: The compound binds to the orthosteric site of the 5-HT2A receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq.

-

PLC Activation: The activated α-subunit of Gq stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

-

Cellular Response: The activation of PKC and other downstream effectors leads to a cascade of phosphorylation events, ultimately altering neuronal excitability and gene expression, which are thought to underlie the compound's potential psychoactive effects.

Caption: Hypothesized 5-HT2A receptor signaling cascade.

Quantitative Data from Analogous Compounds

To provide a reference for potential experimental outcomes, the following table summarizes quantitative data for structurally related 2,5-dimethoxy-phenethylamine derivatives. It is crucial to note that these values are for comparative purposes only and the activity of this compound may differ significantly.

| Compound | Receptor Target | Assay Type | Value (nM) | Reference |

| 2C-B | 5-HT2A | Agonist Potency (EC50) | 1.6 | [1] |

| 2C-B | 5-HT2C | Agonist Potency (EC50) | 4.1 | [1] |

| LPH-5 | 5-HT2A | Agonist Potency (EC50) | 5.3 | [1] |

| LPH-5 | 5-HT2C | Agonist Potency (EC50) | 26 | [1] |

| (-)-DOI | 5-HT2A | Antagonist Inhibition (IC50 of M100907) | - | [2] |

Detailed Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro and cellular assays are proposed.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

-

Radioligand: Utilize a high-affinity 5-HT2A receptor antagonist radioligand, such as [3H]ketanserin.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the radioligand binding assay.

Functional Assay: Calcium Mobilization

Objective: To determine the functional activity (EC50 and Emax) of this compound at the 5-HT2A receptor.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cell Plating: Plate the cells in a 96-well or 384-well microplate.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a reference agonist like serotonin).

References

In Silico Modeling of 2,5-Diethoxy-4-morpholinoaniline: A Technical Guide to Putative Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico modeling workflow for investigating the receptor binding profile of 2,5-Diethoxy-4-morpholinoaniline. Due to the limited direct experimental data on this specific compound, this document outlines a theoretical framework based on the pharmacological data of structurally analogous compounds, primarily 2,5-dimethoxyphenethylamine derivatives. The primary hypothesized targets for this compound are the serotonin 5-HT2A and 5-HT2C receptors. This guide details the proposed experimental protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate the potential binding interactions and affinity of the title compound with these receptors. Furthermore, it presents relevant quantitative data from analogous compounds and visualizes the key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of computational drug discovery.

Introduction to this compound and its Putative Targets

This compound is a substituted aniline derivative. While specific pharmacological data for this compound is scarce in publicly available literature, its structural features, particularly the 2,5-dialkoxy-4-amino-phenyl moiety, bear a strong resemblance to a class of psychoactive phenethylamines known to interact with serotonin receptors. The 2,5-dimethoxyphenethylamine scaffold is a well-established motif for potent agonism at the serotonin 2A receptor (5-HT2AR)[1]. Derivatives of 2,5-dimethoxyphenethylamine have demonstrated high affinity for both 5-HT2A and 5-HT2C receptors[2][3]. Based on this structural analogy, it is hypothesized that this compound will exhibit significant binding affinity for the 5-HT2A and 5-HT2C receptors. These receptors are G protein-coupled receptors (GPCRs) primarily coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC) and leads to subsequent intracellular signaling cascades[4][5].

Quantitative Data from Structurally Related Compounds

To inform the hypothetical in silico study, the following table summarizes the binding affinities (Ki) of several 2,5-dimethoxyphenethylamine analogs for human 5-HT2A and 5-HT2C receptors. This data serves as a benchmark for interpreting the potential results of the proposed modeling studies for this compound.

| Compound | 4-Substituent | h5-HT2A Ki (nM) | h5-HT2C Ki (nM) | Reference |

| 2C-D | -CH3 | 89 ± 11 | 210 ± 30 | [6] |

| 2C-E | -CH2CH3 | 49 ± 5 | 110 ± 10 | [6] |

| 2C-I | -I | 13 ± 1 | 41 ± 4 | [6] |

| 25CN-NBOH | -CN (with N-benzyl-2-hydroxy) | 0.44 ± 0.04 | 1.8 ± 0.2 | [6] |

| 25D-NBOMe | -CH3 (with N-benzyl-2-methoxy) | 0.12 ± 0.01 | 0.32 ± 0.03 | [6] |

| 25E-NBOMe | -CH2CH3 (with N-benzyl-2-methoxy) | 0.15 ± 0.01 | 0.28 ± 0.03 | [6] |

In Silico Experimental Protocols

This section details the proposed methodologies for a comprehensive in silico investigation of this compound's interaction with the 5-HT2A and 5-HT2C receptors.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor.

Protocol using AutoDock Vina:

-

Receptor Preparation:

-

Obtain the 3D crystal structures of the human 5-HT2A and 5-HT2C receptors from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB files.

-

Add polar hydrogen atoms and assign Kollman charges using AutoDock Tools (ADT).

-

Define the binding site by creating a grid box encompassing the known active site of the receptor.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Save the ligand in PDBQT format using ADT, which assigns Gasteiger charges and defines rotatable bonds.

-

-

Docking Execution:

-

Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

-

Vina will perform a conformational search and score the resulting poses based on its empirical scoring function.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol using GROMACS:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-receptor complex from the molecular docking study.

-

Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

-

Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Perform energy minimization of the system to remove steric clashes.

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.

-

NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.

-

Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Investigate the persistence of key intermolecular interactions observed in the docking pose.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.

Protocol (Ligand-Based and Structure-Based):

-

Ligand-Based Pharmacophore Modeling:

-

Training Set Selection: Compile a set of known active ligands for the 5-HT2A and 5-HT2C receptors with diverse structures and a range of activities.

-

Conformational Analysis: Generate multiple conformers for each ligand in the training set.

-

Pharmacophore Model Generation: Align the conformers of the active molecules and identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings).

-

Model Validation: Validate the generated pharmacophore model using a test set of active and inactive compounds.

-

-

Structure-Based Pharmacophore Modeling:

-

Interaction Analysis: Analyze the key interactions between co-crystallized ligands and the active site residues of the 5-HT2A and 5-HT2C receptors from their PDB structures.

-

Feature Generation: Generate pharmacophoric features based on these interactions.

-

Model Refinement: Refine the pharmacophore model to ensure it represents the essential interactions for binding.

-

-

Virtual Screening:

-

Use the validated pharmacophore model to screen large compound databases to identify novel molecules with the potential to bind to the target receptors.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways for the 5-HT2A and 5-HT2C receptors.

Caption: Hypothesized 5-HT2A/2C Receptor Gq Signaling Pathway.

Experimental Workflow

The following diagram outlines the proposed in silico workflow.

Caption: In Silico Receptor Binding Workflow.

Conclusion

This technical guide provides a robust, albeit theoretical, framework for the in silico investigation of this compound's binding to the 5-HT2A and 5-HT2C receptors. By leveraging data from structurally similar compounds and employing a multi-faceted computational approach encompassing molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate valuable hypotheses regarding the compound's pharmacological profile. The detailed protocols and visualizations presented herein are intended to serve as a practical resource for scientists engaged in the early stages of drug discovery and development, facilitating a more rational and efficient exploration of novel chemical entities. Future experimental validation of these in silico predictions is crucial to confirm the hypothesized receptor interactions and to further elucidate the therapeutic potential of this compound.

References

- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of 2,5-Diethoxy-4-morpholinoaniline

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound 2,5-Diethoxy-4-morpholinoaniline. While direct experimental data for this specific molecule is not yet publicly available, this document outlines a robust screening protocol based on established methodologies for analogous morpholinoaniline derivatives with demonstrated anti-cancer activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents.

Introduction: The Therapeutic Potential of Morpholinoaniline Derivatives

Morpholinoaniline scaffolds are recognized as privileged structures in medicinal chemistry, with numerous derivatives exhibiting significant anti-cancer properties. Research into related compounds, such as 3-fluoro-4-morpholinoaniline and 2-morpholino-4-anilinoquinoline derivatives, has revealed potent cytotoxic effects against various cancer cell lines, including breast and liver cancer.[1][2] These findings underscore the potential of this compound as a candidate for anti-cancer drug discovery and warrant a thorough investigation of its cytotoxic profile.

Proposed Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a standard workflow for the preliminary cytotoxicity assessment of a test compound like this compound.

Data from Structurally Related Morpholinoaniline Derivatives

To provide a contextual baseline for the expected potency of this compound, the following table summarizes the cytotoxic activity of various morpholinoaniline derivatives reported in the literature.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-Fluoro-4-morpholinoaniline Derivatives | MCF-7 (Breast Cancer) | 1.811 - 1.883 | [1] |

| MDA-MB-231 (Breast Cancer) | 2.143 - 4.688 | [1] | |

| 2-Morpholino-4-anilinoquinoline Derivatives | HepG2 (Liver Cancer) | 8.50 - 12.76 | [2] |

| Morpholino-s-triazine Derivatives | K562 (Leukemia) | 0.55 - 0.59 | [3] |

Detailed Experimental Protocols

Cell Lines and Culture

A panel of human cancer cell lines should be selected for the initial screening. Based on the activity of related compounds, breast cancer (e.g., MCF-7, MDA-MB-231) and liver cancer (e.g., HepG2) cell lines are recommended.[1][2] Additionally, a non-cancerous cell line, such as normal human dermal fibroblasts (NHDF), should be included to assess the selectivity of the compound.[4] Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentrations should typically range from 0.01 to 100 µM. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.[5]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates several times with water to remove the TCA.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the unbound SRB by washing with 1% acetic acid.

-

Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic compounds exert their anti-cancer effects by inducing apoptosis, or programmed cell death. Studies on related morpholinoaniline derivatives have confirmed apoptosis-mediated cell death through methods like flow cytometry.[1] A potential signaling pathway that could be investigated for this compound is the intrinsic apoptosis pathway, which is often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

References

- 1. library.ncl.res.in [library.ncl.res.in]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Synthetic Route for 2,5-Diethoxy-4-morpholinoaniline from 2,5-diethoxyaniline

Abstract

This document outlines a detailed, three-step synthetic protocol for the preparation of 2,5-Diethoxy-4-morpholinoaniline, a valuable intermediate in pharmaceutical research, starting from commercially available 2,5-diethoxyaniline. The synthesis involves the regioselective bromination of the starting material, followed by a palladium-catalyzed Buchwald-Hartwig amination with morpholine, and concludes with the deprotection of the aniline. This application note provides comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of the target compound.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structural features, including the electron-rich aromatic ring and the morpholine moiety, make it a desirable scaffold in drug discovery. The synthetic route presented herein offers a reliable and reproducible method for obtaining this compound in good yield and purity. The key transformations include a selective bromination at the 4-position of 2,5-diethoxyaniline and a subsequent Buchwald-Hartwig C-N cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of arylamines.[1][2][3][4][5][6][7][8]

Synthetic Strategy

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the protection of the amino group of 2,5-diethoxyaniline as an acetamide to prevent side reactions during bromination. The protected intermediate then undergoes electrophilic aromatic substitution with a suitable brominating agent to introduce a bromine atom at the 4-position. The resulting 4-bromo-2,5-diethoxyacetanilide is then subjected to a Buchwald-Hartwig amination with morpholine. The final step involves the hydrolysis of the acetamide protecting group to yield the desired this compound.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]

- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Notes and Protocols for the Quantification of 2,5-Diethoxy-4-morpholinoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethoxy-4-morpholinoaniline is an aromatic amine, a class of compounds frequently encountered in pharmaceutical development as intermediates, impurities, or degradation products. Accurate and precise quantification of such compounds is critical for ensuring drug safety and efficacy. This document provides detailed analytical methods for the quantification of this compound in pharmaceutical matrices. The protocols described herein are based on established principles of analytical chemistry, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.